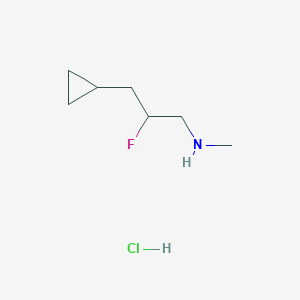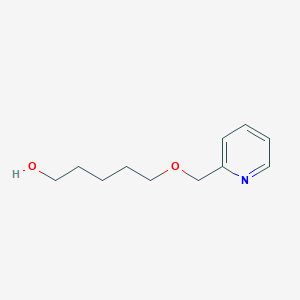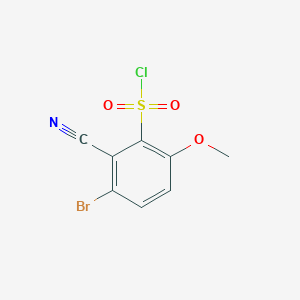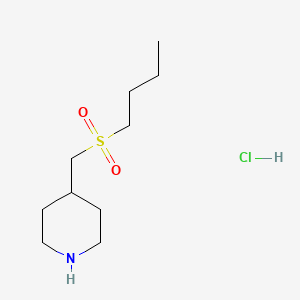
(3-Cyclopropyl-2-fluoropropyl)(methyl)amine hydrochloride
Vue d'ensemble
Description
(3-Cyclopropyl-2-fluoropropyl)(methyl)amine hydrochloride, also known as 3-CFPMA-HCl, is an organic compound with a broad range of applications in the fields of biochemistry, physiology, and pharmacology. It has been used in various scientific experiments and research projects due to its unique structure and properties.
Applications De Recherche Scientifique
Pharmaceutical Drug Synthesis
This compound is utilized in the synthesis of pharmaceutical drugs due to its role as a volatile amine. Volatile amines are essential in pharmaceutical chemistry for controlling the pH of reaction mixtures, which can significantly improve product yield . The compound’s basic properties and low boiling point make it an ideal candidate for this application.
Synthetic Intermediate Quantitation
(3-Cyclopropyl-2-fluoropropyl)(methyl)amine hydrochloride: is also important in the quantitation of synthetic intermediates. A generic GC-FID method has been developed to quantify volatile amines in pharmaceutical drugs and synthetic intermediates, showcasing the compound’s relevance in analytical chemistry .
Analytical Method Development
The compound plays a crucial role in the development of new analytical methods for quantitating residual amine content. This is vital for synthetic route development in drug manufacturing, as it helps in evaluating several different amines and optimizing the synthetic process .
Reaction Performance Improvement
In drug development, the selection of the optimal amine is based on improving reaction performance(3-Cyclopropyl-2-fluoropropyl)(methyl)amine hydrochloride can be chosen for its effectiveness in enhancing reaction conditions and subsequent chemical processes .
Chemical Process Optimization
The compound is used to optimize chemical processes. Its basic nature allows chemists to manipulate reaction variables effectively, which is a critical aspect of synthetic route optimization in drug development .
Separation and Analysis of Basic Polar Species
(3-Cyclopropyl-2-fluoropropyl)(methyl)amine hydrochloride: can be applied to the separation and analysis of other basic polar species. This demonstrates its versatility in pharmaceutical analysis beyond its primary use as a volatile amine .
Research and Development Tool
As a research and development tool, this compound aids in the screening of numerous reaction variables, including volatile amines. It is a valuable asset for researchers looking to streamline the development of new drugs and chemical processes .
Manufacturing Process Streamlining
Finally, (3-Cyclopropyl-2-fluoropropyl)(methyl)amine hydrochloride is instrumental in streamlining manufacturing processes. Its ability to be effectively removed during subsequent chemical processes makes it a preferred choice in the industry .
Propriétés
IUPAC Name |
3-cyclopropyl-2-fluoro-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c1-9-5-7(8)4-6-2-3-6;/h6-7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEKTFXLRUXYGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1CC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclopropyl-2-fluoropropyl)(methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-Amino-4-methyl-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B1484651.png)





